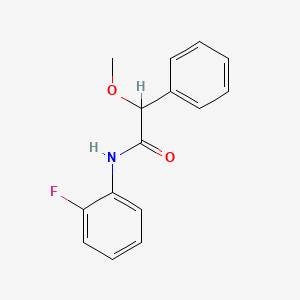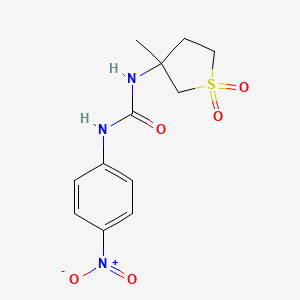![molecular formula C28H34N2O3S B3929014 1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B3929014.png)
1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine, also known as DMeQ, is a piperazine derivative that has been widely used in scientific research. This compound has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine involves its ability to modulate multiple signaling pathways. This compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, this compound modulates the expression of multiple genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. In the brain, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. This compound has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and therapeutic potential. However, this compound also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. This compound also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine research. In cancer research, this compound could be further evaluated in preclinical and clinical trials as a potential therapeutic agent. In inflammation research, this compound could be tested in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, this compound could be tested in animal models of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of this compound analogs with improved solubility and pharmacokinetics could enhance its therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a piperazine derivative with potential therapeutic applications in cancer, inflammation, and neurological disorders. This compound modulates multiple signaling pathways and has a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, its long-term safety and efficacy have not been fully evaluated. Future research on this compound could lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In inflammation research, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also reduces the activation of NF-κB, a key regulator of inflammation.
In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound also improves cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-benzhydryl-4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3S/c1-21(2)25-20-27(26(33-4)19-22(25)3)34(31,32)30-17-15-29(16-18-30)28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,19-21,28H,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLYDUQFTOQLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3928932.png)
![11-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928938.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-isopropylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928944.png)
![1-(4-ethoxyphenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3928954.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)acetamide](/img/structure/B3928979.png)
![ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928984.png)
![N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B3928985.png)
![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928990.png)
![1-(4-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethoxy}phenyl)propan-1-one](/img/structure/B3928998.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929008.png)
![10-benzoyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929029.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929037.png)